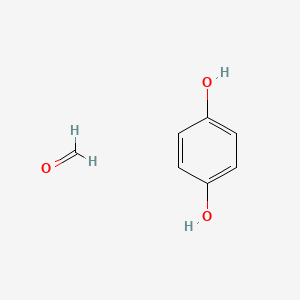
Benzene-1,4-diol;formaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,4-diol;formaldehyde is a synthetic polymer formed through the polycondensation reaction between hydroquinone and formaldehyde. This polymer is known for its high modulus and unique electronic properties, which make it a subject of interest in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The formaldehyde-hydroquinone polymer is typically synthesized through a one-pot polycondensation reaction. This reaction involves mixing hydroquinone and formaldehyde under acidic conditions. The reaction is carried out at a temperature of around 35°C for approximately 16 hours . The molar ratio of formaldehyde to hydroquinone is crucial, with a ratio of 2.5:1 being optimal for achieving the maximum specific capacity .
Industrial Production Methods: In industrial settings, the production of formaldehyde-hydroquinone polymer follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure consistency and quality of the polymer. The polymer is then purified and processed for various applications .
化学反应分析
Types of Reactions: Benzene-1,4-diol;formaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include oxidized and reduced forms of the polymer, as well as substituted derivatives with enhanced properties .
科学研究应用
Benzene-1,4-diol;formaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism by which formaldehyde-hydroquinone polymer exerts its effects is primarily through its conjugated all-carbon ladder structure. This structure allows for efficient electron transfer and mechanical stability. The polymer can undergo oxidation and reduction reactions, which are facilitated by the presence of quinone and hydroquinone units in its backbone . These redox reactions are crucial for its applications in biosensors and other electronic devices .
相似化合物的比较
Polyacene (PAC): Similar to formaldehyde-hydroquinone polymer, PAC has a conjugated all-carbon ladder structure but is more challenging to synthesize.
Uniqueness: Benzene-1,4-diol;formaldehyde stands out due to its relatively straightforward synthesis and the ability to form a fully aromatic all-carbon ladder structure. This makes it a valuable model for studying the properties of more complex conjugated polymers .
属性
CAS 编号 |
26353-95-7 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC 名称 |
benzene-1,4-diol;formaldehyde |
InChI |
InChI=1S/C6H6O2.CH2O/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1H2 |
InChI 键 |
UREVLELSVZQJTM-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)O |
规范 SMILES |
C=O.C1=CC(=CC=C1O)O |
同义词 |
FA-HQ formaldehyde-hydroquinone polymer hydroquinone-formaldehyde polyme |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


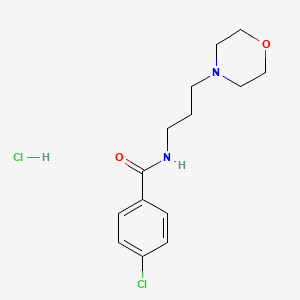
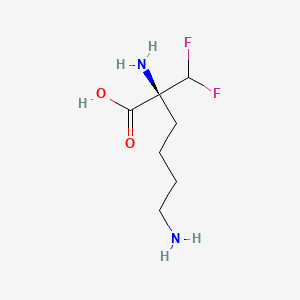
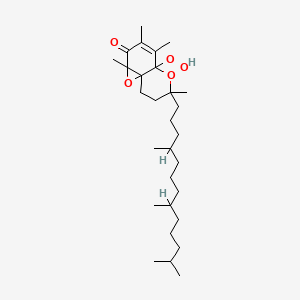
![4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1227845.png)
![2-Butyl-3-[(3-chlorophenyl)methyl]-5-methyl-6-imidazo[4,5-b]pyridinamine](/img/structure/B1227846.png)
![3-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]-N-[2-(2-methyl-1-piperidinyl)ethyl]propanamide](/img/structure/B1227848.png)
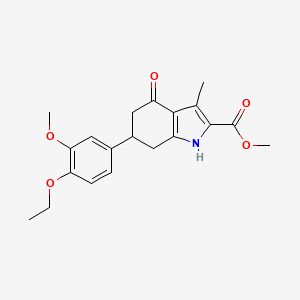
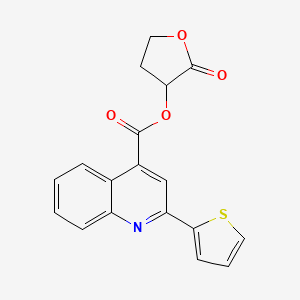
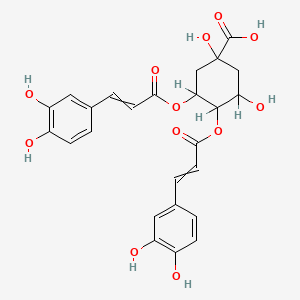
![[4-[(2-Chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1227861.png)
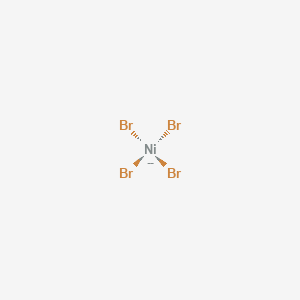
![2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1227864.png)
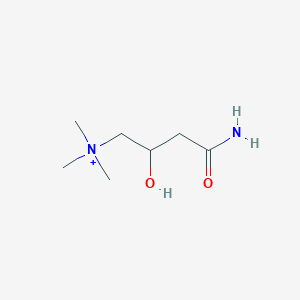
![N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1227866.png)
